二水合铬酸钙

描述

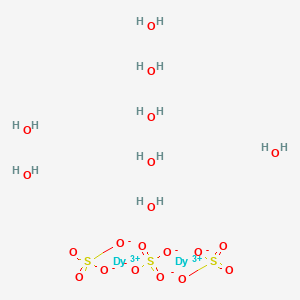

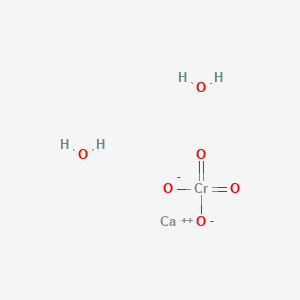

Calcium chromate dihydrate is a bright yellow chemical compound, represented by the formula CaCrO4·2H2O . It is a chromate salt of calcium and is often encountered in its dihydrate form .

Synthesis Analysis

Calcium chromate dihydrate is formed from the salt metathesis reaction of sodium chromate and calcium chloride . The reaction is as follows: Na2CrO4 + CaCl2 → CaCrO4 + 2 NaCl. In aqueous solution, the dihydrate is obtained, which loses water to afford the anhydrate at 200°C .Molecular Structure Analysis

The molecular structure of Calcium chromate dihydrate consists of one calcium (Ca) atom, one chromium (Cr) atom, and four oxygen (O) atoms .Chemical Reactions Analysis

Calcium chromate dihydrate is a strong oxidizer . It reacts with organic compounds (e.g., alcohols) or reducing agents (e.g., metals) to produce the corresponding carbonyl compounds or metal oxides while the chromium (VI) center in CaCrO4 is reduced to chromium (III) . It can react explosively with hydrazine and burn violently if mixed with boron and ignited .Physical And Chemical Properties Analysis

Calcium chromate dihydrate is characterized by its yellowish crystal appearance . It is readily soluble in water and slightly soluble in alcohol . It’s a strong oxidizer and reacts with acids to produce chromate salts and calcium salts . The molecular weight of calcium chromate is approximately 156.072 g/mol .科学研究应用

1. 生物材料应用

二水合硫酸钙因其形成均匀、低维晶体的能力,在骨移植替代和药物输送等临床应用中显示出作为生物材料的潜力。使用异丙醇等溶剂有助于从硝酸钙-硫酸系统中获得这些晶体。这些材料结晶良好且相纯,X 射线衍射和傅里叶变换红外光谱证实了这一点 (桑迪亚、苏雷什巴布、瓦尔马和科马斯,2012)。

2. 环境和岩土工程应用

不同形式(二水合物、硬石膏和半水合物)的硫酸钙在环境和岩土工程环境中具有应用,例如气体处理、废水处理、化学处置、粘土-硫酸盐岩溶胀、结晶、萃取蒸馏和海水淡化。研究这些矿物在水溶液中的溶解度对于这些应用至关重要 (塔赫丹古、田、萨迪吉、孟、杨和布切尔,2022)。

3. 节能和环境影响

对氧化钙/氢氧化钙化学热泵的研究,特别是对反应系统使用扇贝材料的研究,表明具有节能和减少环境影响的潜力。这些系统利用氧化钙的水化和氢氧化钙的脱水 (小仓、阿布利兹和加贺,2004)。

4. 纳米颗粒的合成

在水介质中合成氢氧化钙纳米颗粒涉及室温化学沉淀。该工艺和所得纳米颗粒由于其特定的性质和尺寸而在各个领域具有潜在应用 (萨曼塔、钱达、达斯、戈什、穆科帕迪亚和德伊,2016)。

5. 废水处理

二水合硫酸钙可以用作废水处理中硫酸铝的替代混凝剂-絮凝剂。它可以在保持中性 pH 值的同时有效地澄清废水,这优于硫酸铝引起的酸性 (巴斯克斯-阿尔马赞、文图拉、里科和罗德里格斯-加西亚,2012)。

6. 了解晶体形成

研究二水合硫酸钙晶体的形成和生长在各种条件下的研究对于全面了解其在不同科学领域的应用至关重要。这些研究涵盖成核、生长动力学和界面张力等方面 (加耶夫斯基、科赫马斯基和加耶夫斯卡,2020)。

安全和危害

Calcium chromate dihydrate, like all hexavalent chromium compounds, is highly toxic and carcinogenic on ingestion or inhalation . It may cause irritation on contact and hazardous decomposition products . It is also an animal positive carcinogen . Handling it without gloves can cause dermatitis, and it can also be absorbed through the skin in small amounts, usually if wet .

未来方向

While Calcium chromate dihydrate has various applications due to its unique properties, its usage is limited due to the very toxic and carcinogenic nature of hexavalent chromium compounds such as chromate salts . Therefore, future research and development in this area may focus on finding safer alternatives or improving the safety measures for handling this compound.

属性

IUPAC Name |

calcium;dioxido(dioxo)chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Cr.2H2O.4O/h;;2*1H2;;;;/q+2;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFSVSISUGYRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Cr](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCrO4.2H2O, CaCrH4O6 | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13765-19-0 (Parent) | |

| Record name | Calcium chrome(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7074872 | |

| Record name | Calcium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium chromate dihydrate is a bright yellow powder. Loses water at 392 °F (200 °C). | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Calcium chromate dihydrate | |

CAS RN |

8012-75-7, 10060-08-9 | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium chrome(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

392 °F (loses 2H2O) (NTP, 1992) | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)